![molecular formula C4H6N2S3 B184628 2-Ethylthio-1,3,4-thiadiazole-5-thiol CAS No. 37147-15-2](/img/structure/B184628.png)
2-Ethylthio-1,3,4-thiadiazole-5-thiol
Overview
Description
“2-Ethylthio-1,3,4-thiadiazole-5-thiol” is a chemical compound that has been investigated for its potential applications . It has been studied for its inhibitory effect on copper corrosion .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been reported in several studies . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Chemical Reactions Analysis
The chemical reactions involving “2-Ethylthio-1,3,4-thiadiazole-5-thiol” are not explicitly mentioned in the available literature . More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethylthio-1,3,4-thiadiazole-5-thiol” include a molecular weight of 178.29900, a density of 1.55g/cm3, a boiling point of 258ºC at 760mmHg, and a melting point of 120-122ºC .Scientific Research Applications
Here’s a concise analysis of the scientific research applications of “2-Ethylthio-1,3,4-thiadiazole-5-thiol”:
Corrosion Inhibition
This compound has been studied for its effectiveness in preventing copper corrosion in acidic environments, which is crucial for protecting industrial machinery and infrastructure .
Anticancer Research
The 1,3,4-thiadiazole structure is being explored as a foundation for developing anticancer agents targeting various molecular pathways .
Antifungal Applications
Novel 1,3,4-thiadiazole derivatives have shown promising antifungal activities against several pathogens, which could lead to new treatments for fungal infections .
Agricultural Use
Research indicates potential applications in agriculture as an antifungal agent, providing protection for crops against various fungal diseases .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through a thione group
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylthio-1,3,4-thiadiazole-5-thiol are currently unknown . Related compounds have been shown to influence various biochemical pathways, leading to diverse pharmacological activities .
Result of Action
It has been noted that a similar compound, 2-amino-5-ethylthio-1,3,4-thiadiazole, has an inhibitory effect on copper corrosion in an aerated 050M HCl solution .
Action Environment
The action, efficacy, and stability of 2-Ethylthio-1,3,4-thiadiazole-5-thiol can be influenced by various environmental factors . For instance, the aforementioned corrosion inhibition was observed in an aerated acidic environment .
Safety and Hazards
properties
IUPAC Name |
5-ethylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJYQXMUUKOBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360877 | |
Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethylthio-1,3,4-thiadiazole-5-thiol | |
CAS RN |
37147-15-2 | |
Record name | 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37147-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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